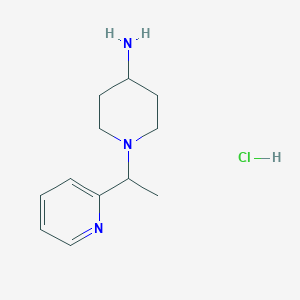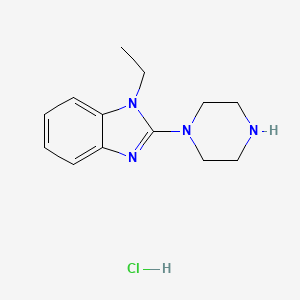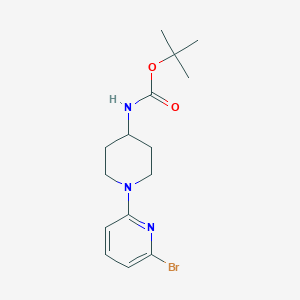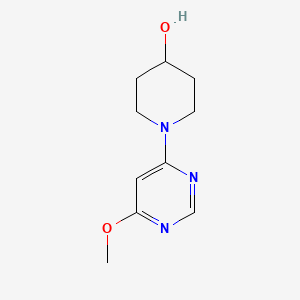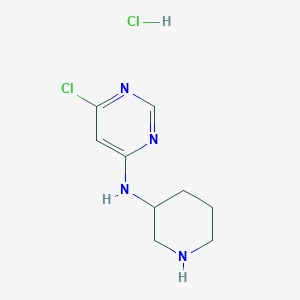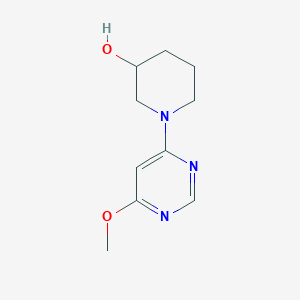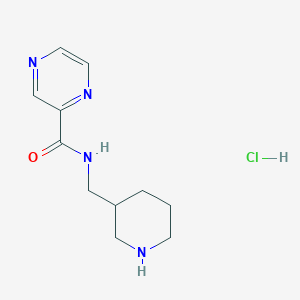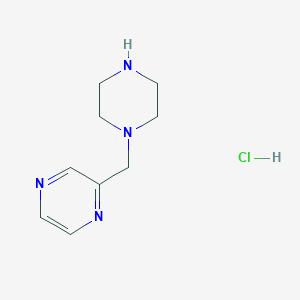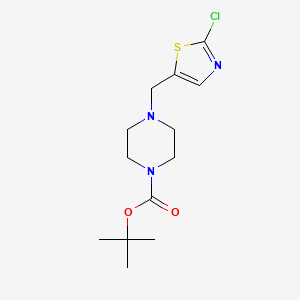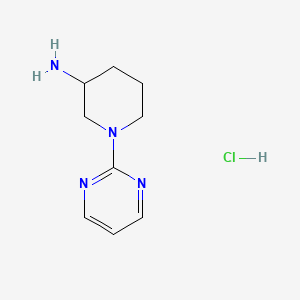![molecular formula C18H23ClN4O2 B1500733 [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester CAS No. 939986-90-0](/img/structure/B1500733.png)
[1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester
Vue d'ensemble
Description
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester, also known as XAV-939, is a small molecule compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
[1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester inhibits the activity of tankyrase, an enzyme that plays a key role in the degradation of the protein Axin. Axin is a negative regulator of the Wnt signaling pathway, and its degradation leads to the accumulation of β-catenin, which activates the pathway. By stabilizing Axin, [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester promotes the degradation of β-catenin and inhibits the Wnt signaling pathway.
Biochemical and Physiological Effects:
[1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting the Wnt signaling pathway, [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and promote cell differentiation. [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester has also been shown to have anti-inflammatory effects, and to promote the regeneration of damaged tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester is its specificity for tankyrase, which minimizes off-target effects. [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester has also been shown to have good bioavailability and pharmacokinetic properties. However, [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester can be difficult to synthesize, and its stability can be affected by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research on [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester. One area of interest is the development of more efficient and scalable synthesis methods. Another area of interest is the identification of new targets for [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester, which could expand its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester, particularly in non-cancer contexts. Finally, there is potential for the development of [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester-based therapies that could be used in combination with other cancer treatments to improve efficacy.
Applications De Recherche Scientifique
[1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester has been shown to have potential therapeutic applications in cancer treatment, particularly in the inhibition of the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and dysregulation of this pathway has been implicated in the development of various types of cancer. [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester has been shown to inhibit the activity of the Wnt signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. By inhibiting tankyrase, [1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester stabilizes Axin and promotes the degradation of β-catenin, a key player in the Wnt signaling pathway.
Propriétés
IUPAC Name |
tert-butyl N-[1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)20-12-8-10-23(11-9-12)16-15(19)21-13-6-4-5-7-14(13)22-16/h4-7,12H,8-11H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEECAJRNMIWQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671387 | |
| Record name | tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(3-chloroquinoxalin-2-yl)piperidin-4-yl)carbamate | |
CAS RN |
939986-90-0 | |
| Record name | tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



